Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

説明

Structural Definition and Nomenclature

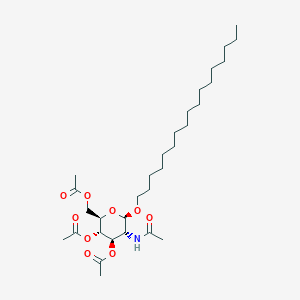

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside represents a highly sophisticated derivative of the naturally occurring amino sugar N-acetylglucosamine, characterized by extensive chemical modification that fundamentally alters its physicochemical properties. The International Union of Pure and Applied Chemistry systematic name for this compound is [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptadecoxyoxan-2-yl]methyl acetate, which precisely describes the stereochemical configuration and functional group arrangements throughout the molecular structure. The compound features a beta-D-glucopyranoside core structure with specific modifications at multiple positions, including an acetamido group at the C-2 position, acetyl ester protecting groups at the C-3, C-4, and C-6 positions, and a heptadecyl alkyl chain attached through an ether linkage at the anomeric carbon.

The structural complexity of this molecule arises from the systematic protection and modification of the parent glucosamine scaffold, resulting in a compound that maintains the fundamental pyranose ring structure while incorporating lipophilic characteristics through the long-chain alkyl substituent. The stereochemical designation as beta-D-glucopyranoside indicates the specific three-dimensional arrangement of the anomeric carbon, with the heptadecyl group positioned in the equatorial orientation relative to the pyranose ring. The presence of multiple acetyl groups serves dual purposes: providing protection for reactive hydroxyl groups during synthetic procedures and modulating the compound's solubility and stability characteristics in various chemical environments. The deoxy designation at the C-2 position specifically refers to the replacement of the hydroxyl group with the acetamido functionality, creating an amino sugar derivative that retains the essential structural features required for biological recognition while incorporating enhanced chemical stability.

Classification within Aminoglycoside Chemistry

Within the broader classification system of carbohydrate chemistry, Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside occupies a distinct position as a modified amino sugar derivative that bridges the gap between natural aminoglycosides and synthetic glycoconjugates. Amino sugars represent a fundamental class of carbohydrates characterized by the replacement of one or more hydroxyl groups with amino functionalities, and this particular compound exemplifies the sophisticated chemical modifications possible within this structural framework. The compound belongs specifically to the 2-amino-2-deoxysugar subfamily, where the amino group replacement occurs at the C-2 position of the glucopyranose ring, following the structural pattern established by naturally occurring compounds such as glucosamine and N-acetylglucosamine.

The classification of this compound within aminoglycoside chemistry is further refined by its extensive acetylation pattern, which places it among the protected amino sugar derivatives commonly employed in synthetic glycochemistry. Unlike simple aminoglycosides that typically exist with free amino and hydroxyl groups, this compound features comprehensive protection through acetyl groups, creating a molecule with enhanced stability and modified reactivity profiles. The incorporation of the heptadecyl chain introduces amphiphilic characteristics that distinguish it from conventional aminoglycosides, creating a hybrid molecule that combines the recognition properties of amino sugars with the membrane-interacting capabilities of long-chain alkyl compounds. This structural combination positions the compound within the emerging field of glycolipid analogs, where carbohydrate recognition elements are combined with lipophilic domains to create molecules with unique biological and chemical properties.

Historical Context in Glycoconjugate Research

The development of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside represents a culmination of decades of advancement in glycoconjugate chemistry, building upon foundational research that began with early investigations into carbohydrate-protein interactions in the 1930s. The historical trajectory of glycoconjugate research has been marked by increasingly sophisticated approaches to chemical modification and synthetic methodology, evolving from simple glycosylation reactions to complex multi-step synthetic strategies capable of producing highly modified carbohydrate derivatives. The synthesis of acetylated amino sugar derivatives gained particular prominence during the latter half of the twentieth century, as researchers recognized the potential for protecting group strategies to enable selective modifications and enhance the stability of sensitive carbohydrate structures.

The specific focus on N-acetylglucosamine derivatives emerged from recognition of the ubiquitous presence of this amino sugar in biological systems, where it serves as a fundamental building block for complex polysaccharides including chitin, peptidoglycan, and hyaluronic acid. Early synthetic efforts concentrated on developing efficient methods for the production and modification of N-acetylglucosamine, leading to the establishment of enzymatic and chemical approaches that could generate substantial quantities of this important amino sugar from natural sources such as chitin. The progression toward more complex derivatives, such as the heptadecyl-modified compound under discussion, reflects the maturation of synthetic glycochemistry and the recognition that combining carbohydrate recognition elements with lipophilic modifications could yield molecules with enhanced biological activity and improved pharmacological properties.

The contemporary context for this compound's development lies within the broader framework of glycoconjugate vaccine research and therapeutic glycochemistry, fields that have gained increasing prominence due to their potential for addressing complex medical challenges. Modern glycoconjugate research has demonstrated the critical importance of precise chemical modifications in determining biological activity, leading to the development of sophisticated synthetic strategies capable of producing compounds with tailored properties for specific applications. The synthesis of extensively modified amino sugar derivatives represents a natural evolution of this research trajectory, incorporating lessons learned from decades of glycochemical investigation to create molecules that combine structural complexity with practical utility.

Molecular Formula and Chemical Abstracts Service Registry

The molecular formula of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is established as C₃₁H₅₅NO₉, representing a complex organic molecule with significant molecular mass and structural diversity. This molecular composition encompasses thirty-one carbon atoms, fifty-five hydrogen atoms, one nitrogen atom, and nine oxygen atoms, resulting in a calculated molecular weight of 585.77 grams per mole. The Chemical Abstracts Service has assigned this compound the unique registry number 262856-89-3, which serves as the definitive identifier for this specific chemical entity within the global chemical literature and commercial databases.

The molecular weight calculation reveals the substantial size of this modified carbohydrate derivative, with the bulk of the molecular mass contributed by the heptadecyl chain and the multiple acetyl protecting groups. The carbon-to-nitrogen ratio of 31:1 reflects the single nitrogen atom present in the acetamido group, while the oxygen content encompasses both the pyranose ring oxygens and the carbonyl oxygens from the acetyl ester functionalities. The density of this compound has been reported as 1.07 ± 0.1 grams per cubic centimeter at 20 degrees Celsius and 760 Torr pressure, indicating a relatively dense organic compound consistent with its high molecular weight and compact structural arrangement.

特性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptadecoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-37-31-28(32-23(2)33)30(40-26(5)36)29(39-25(4)35)27(41-31)22-38-24(3)34/h27-31H,6-22H2,1-5H3,(H,32,33)/t27-,28-,29-,30-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUYUJJXKXZILI-JQWMYKLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of the Key Intermediate: 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl Chloride

The synthesis of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically begins with the preparation of the glycosyl donor, 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl chloride, which is a crucial intermediate for subsequent glycosylation.

- Starting Material : N-acetylglucosamine (2-acetamido-2-deoxy-D-glucose) is used as the base sugar.

- Acetylation and Chlorination : The sugar is treated with acetyl chloride under controlled conditions to introduce acetyl protecting groups at the 3, 4, and 6 positions and simultaneously form the glycosyl chloride at the anomeric position.

- Reaction Conditions : According to a detailed procedure, 3 g of dried N-acetylglucosamine is added to 6 mL of acetyl chloride in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser. The mixture is stirred at room temperature (~25 °C) for 72 hours without external heating. The reaction mixture spontaneously boils during the first hour, resulting in a clear, viscous amber liquid at completion.

- Workup : After reaction, methylene chloride is added, and the solution is poured onto ice and water. The organic layer is separated and washed with saturated sodium bicarbonate to neutralize residual acid, then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure, and crystallization is induced by adding dry ether, yielding analytically pure 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride with a melting point of 122–124 °C.

- Storage : The glycosyl chloride is stored over calcium chloride in a freezer to maintain stability.

Glycosylation with Heptadecyl Alcohol to Form Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

The key step involves the glycosylation of the prepared glycosyl chloride with heptadecyl alcohol to form the target compound.

- Glycosyl Donor : The previously synthesized 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl chloride acts as the glycosyl donor.

- Glycosyl Acceptor : Heptadecyl alcohol serves as the nucleophile.

- Catalysts and Promoters : Commonly, Lewis acids such as mercuric bromide or silver salts are employed to activate the glycosyl chloride for nucleophilic substitution.

- Reaction Medium : Non-polar solvents like 1,2-dichloroethane or dichloromethane are used to dissolve reactants and facilitate the reaction.

- Reaction Conditions : The reaction is typically carried out under reflux conditions with stirring for several hours to ensure complete glycosylation.

- Yield and Purity : Literature reports glycosylation yields in the range of 60-70% for similar acetylated glucosides, with purification achieved by chromatography or recrystallization.

Scale-Up and Industrial Considerations

- Industrial synthesis follows the same basic laboratory procedures but requires optimization of reaction parameters such as temperature control, reagent purity, reaction time, and solvent recycling.

- Large-scale purification techniques including crystallization, filtration, and chromatographic methods are adapted for bulk production.

- Process safety and environmental impact are considered, especially in handling acetyl chloride and heavy metal catalysts.

Summary Table of Preparation Steps

| Step | Process Description | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Preparation of glycosyl chloride intermediate | N-acetylglucosamine + acetyl chloride, room temp, 72 h | Spontaneous boiling, amber viscous product, purified by crystallization |

| 2 | Glycosylation with heptadecyl alcohol | Glycosyl chloride + heptadecyl alcohol, Lewis acid catalyst (e.g., HgBr2), reflux in DCE | Yields ~60-70%, requires purification |

| 3 | Acetylation of hydroxyl groups (if needed) | Acetic anhydride + pyridine, 0–5 °C | Protects hydroxyls, improves stability |

| 4 | Purification and isolation | Chromatography, crystallization | Ensures high purity for research or industrial use |

Research Findings and Analytical Data

- The acetylated glycosyl chloride intermediate exhibits a melting point of 122–124 °C, confirming purity.

- Molecular formula of the final compound is C31H55NO9 with a molecular weight of approximately 585.8 g/mol.

- The compound’s structure and purity are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

- Stability is enhanced by acetyl protection; storage under dry, cool conditions is recommended.

This comprehensive preparation method for Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside integrates classical carbohydrate chemistry techniques with modern glycosylation strategies to yield a high-purity compound suitable for biochemical and pharmaceutical research applications.

The procedures emphasize controlled acetylation, careful handling of glycosyl chlorides, and optimized glycosylation conditions to achieve efficient synthesis. The use of acetyl protecting groups and long alkyl chains imparts desirable chemical and biological properties to the final product.

化学反応の分析

Types of Reactions

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing agents such as potassium permanganate or chromium trioxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions include deacetylated derivatives, oxidized products with additional functional groups, and substituted derivatives with modified chemical properties .

科学的研究の応用

Applications in Scientific Research

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside has garnered attention for its multifaceted applications:

Chemistry

- Surfactant Role : This compound acts as a surfactant in various chemical reactions, enhancing solubility and reaction rates. Its unique heptadecyl group contributes to its amphiphilic nature, making it effective in altering surface tension.

Biology

- Cell Culture Studies : It is employed in cell culture studies to investigate the effects of carbohydrate-based surfactants on cell membranes. The compound's ability to integrate into lipid bilayers allows researchers to study membrane fluidity and permeability changes.

Medicine

- Drug Delivery Systems : The compound is utilized in drug delivery systems to improve the bioavailability and stability of pharmaceutical compounds. Its surfactant properties facilitate the encapsulation of drugs, enhancing their therapeutic efficacy.

Industrial Applications

- Cosmetics and Personal Care Products : Due to its surfactant properties, this compound is applied in formulating cosmetics and personal care products where enhanced emulsification and stability are required.

Case Study 1: Drug Delivery Enhancement

In a study published in Journal of Controlled Release, researchers demonstrated that incorporating this compound into liposomal formulations significantly improved the release profile of encapsulated drugs compared to traditional formulations. The study highlighted its potential for enhancing therapeutic outcomes in cancer treatment.

Case Study 2: Membrane Interaction Studies

A research article in Biophysical Journal examined the effects of this compound on model lipid membranes. Results indicated that varying concentrations led to significant changes in membrane fluidity and permeability, suggesting its utility in studying membrane dynamics under different physiological conditions.

作用機序

The mechanism of action of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with cell membranes and proteins. The compound’s surfactant properties allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms .

類似化合物との比較

Structural Modifications and Key Differences

The compound belongs to a family of 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives. Key structural analogs include:

Key Observations :

- Alkyl Chain Length : Increasing chain length (C8 → C17) correlates with enhanced lipophilicity, affecting solubility and membrane permeability. For example, the octyl derivative (C8) is more water-soluble than the heptadecyl analog .

- Aromatic vs.

- Protecting Groups : All analogs share 3,4,6-O-acetyl protection, which stabilizes the glycosidic bond and prevents undesired hydrolysis during biochemical assays .

生物活性

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 262856-89-3) is a glycosylated compound that has garnered interest in biological and pharmacological research due to its structural similarities to naturally occurring carbohydrates. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a derivative of N-acetylglucosamine (GlcNAc), modified with a heptadecyl chain and acetyl groups. Its molecular formula is with a molecular weight of approximately 372.53 g/mol. The presence of the long-chain fatty acid enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound primarily revolves around its ability to modulate glycosaminoglycan (GAG) synthesis and cellular metabolism. Studies have shown that similar acetylated GlcNAc analogs can inhibit the incorporation of glucosamine into GAGs by competing for metabolic pathways. For instance, in primary hepatocyte cultures, it was observed that certain acetylated GlcNAc derivatives significantly reduced the incorporation of D-[^3H]glucosamine into GAGs without affecting overall protein synthesis .

Inhibition Studies

A notable study demonstrated that compounds structurally related to Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside inhibited GAG synthesis by diluting the specific activity of glucosamine in cellular pathways. This suggests a competitive inhibition mechanism where the compound may serve as an enzymatic inhibitor or alter the normal metabolic routes of sugar metabolites .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside and related compounds:

Hepatocyte Culture Experiments

In experiments involving primary hepatocyte cultures, various derivatives were tested for their effects on glucosamine incorporation into GAGs. The results indicated that certain acetylated derivatives exhibited significant inhibitory effects on GAG synthesis while maintaining protein synthesis levels . This highlights the potential for these compounds in therapeutic applications targeting metabolic disorders.

Potential Applications

Given its structural properties and biological activities, Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside may have applications in:

- Drug Development : Targeting conditions associated with abnormal GAG synthesis.

- Biochemical Research : Serving as a tool to study carbohydrate metabolism and enzyme interactions.

Q & A

Q. What are the key synthetic strategies for preparing Heptadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside?

-

Methodological Answer : The synthesis typically involves sequential protection and deprotection steps. A common route starts with 2-deoxy-D-glucose, which undergoes acetylation of hydroxyl groups using acetic anhydride in acetic acid to yield the tri-O-acetyl intermediate. The heptadecyl chain is introduced via glycosylation under acidic conditions (e.g., BF₃·Et₂O catalysis) . Final deprotection of the acetamido group may require selective hydrolysis using aqueous ammonia. Analytical validation via -NMR and mass spectrometry is critical to confirm regiochemical fidelity .

-

Key Data :

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Ac₂O, AcOH, 0°C→RT | 85–90 | |

| Glycosylation | Heptadecanol, BF₃·Et₂O, DCM | 60–65 |

Q. How is the compound characterized to confirm its structural integrity?

-

Methodological Answer : Structural confirmation relies on -NMR to identify acetyl group integration (e.g., three acetyl signals at δ 2.0–2.1 ppm) and glycosidic linkage confirmation (e.g., β-configuration via ). Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight accuracy. For crystalline derivatives, X-ray diffraction may resolve stereochemical ambiguities .

-

Example NMR Data :

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 4.65 | d (J=8.5 Hz) | β-glycosidic bond |

| Acetyl | 2.05 | s (3H) | OAc-3 |

Q. What are the primary biological applications of this compound in glycobiology?

- Methodological Answer : The compound serves as a glycosyl donor in enzymatic assays for studying β-N-acetylhexosaminidases. Its acetylated hydroxyl groups enhance solubility in organic solvents, facilitating use in transglycosylation reactions to synthesize complex oligosaccharides . It is also employed in glycan array fabrication to probe lectin binding specificity .

Advanced Research Questions

Q. How does the heptadecyl chain influence substrate specificity in enzymatic assays?

-

Methodological Answer : The hydrophobic heptadecyl tail improves membrane permeability, making the compound suitable for studying lipid-anchored glycosyltransferases. Kinetic assays (e.g., Michaelis-Menten analysis) reveal that the chain length modulates enzyme affinity () by altering micelle formation in aqueous buffers. Competitive inhibition studies with shorter-chain analogs (e.g., dodecyl derivatives) highlight steric and hydrophobic effects on catalytic efficiency .

-

Enzyme Kinetics Data :

| Enzyme Source | Reference | ||

|---|---|---|---|

| Talaromyces flavus | 0.12 ± 0.02 | 85 ± 5 | |

| Human HEXB | 0.45 ± 0.08 | 12 ± 1 |

Q. How can contradictory data on hydrolysis rates by β-N-acetylhexosaminidases be resolved?

- Methodological Answer : Discrepancies arise from enzyme source variability (e.g., fungal vs. mammalian) and assay conditions (pH, detergent use). To resolve these:

Standardize buffer systems (e.g., 50 mM citrate-phosphate, pH 5.0).

Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for precise activity quantification .

Perform molecular docking simulations to assess active site compatibility with the heptadecyl chain .

- Hydrolysis Rate Comparison :

| Enzyme Source | Hydrolysis Rate (% of Ph-GlcNAc) | Reference |

|---|---|---|

| Penicillium spp. | 85% | |

| Human HEXB | 15% |

Q. What strategies optimize regioselective deacetylation in downstream modifications?

- Methodological Answer : Selective deprotection is achieved via:

-

pH-controlled hydrolysis : Ammonia/methanol (1:4 v/v) selectively removes O-acetyl groups while retaining the acetamido moiety .

-

Enzymatic deacetylation : Carboxylesterases (e.g., pig liver esterase) target specific positions, monitored by TLC or HPLC .

- Deprotection Yields :

| Method | Regioselectivity | Yield (%) |

|---|---|---|

| NH₃/MeOH (pH 9.5) | OAc-3,4,6 | 70–75 |

| Pig liver esterase | OAc-6 | 90+ |

Q. How is the compound used in transglycosylation reactions to synthesize oligosaccharides?

- Methodological Answer : The heptadecyl derivative acts as a glycosyl donor in β-N-acetylhexosaminidase-mediated transglycosylation. Optimized conditions include:

-

75 mM donor, 300 mM acceptor (e.g., GlcNAc), 35°C, 5–6 h incubation.

-

TLC monitoring (eluent: heptane/acetone 3:7) and size-exclusion chromatography for product isolation .

- Transglycosylation Output :

| Product | Yield (%) | Reference |

|---|---|---|

| 4-Deoxy-disaccharide | 52 | |

| Branched oligosaccharide | 35 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。